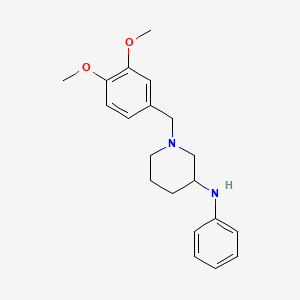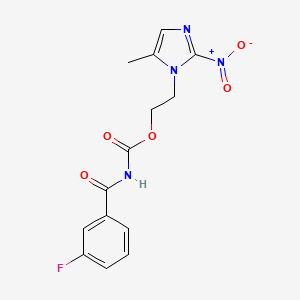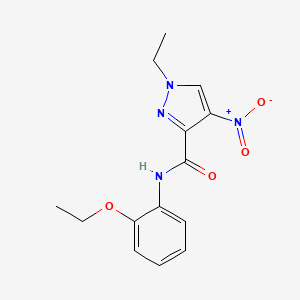
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in treating various neurological disorders. It was originally developed as an antihistamine, but its ability to interact with a variety of cellular targets has led to investigations of its potential use in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine is not fully understood, but it is thought to interact with a variety of cellular targets, including histamine receptors, NMDA receptors, and mitochondrial membranes. It has been shown to modulate calcium signaling, reduce oxidative stress, and improve mitochondrial function in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from damage. It has also been shown to improve mitochondrial function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine in lab experiments is its ability to interact with a variety of cellular targets, which makes it a potentially useful tool for studying complex biological processes. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects in humans have been mixed, which raises questions about its potential therapeutic value.
Future Directions
There are several areas of future research that could help to clarify the potential therapeutic value of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new targets for drug development. Another area of focus could be on developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce potential side effects. Additionally, further clinical trials in humans could help to determine its safety and efficacy in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine involves a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and phenylpiperidine. The final product is obtained through a multi-step process that includes reduction, alkylation, and cyclization reactions. The purity and yield of the final product are critical for its use in scientific research.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. It has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress in animal models of these diseases. Clinical trials in humans have shown mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-11-10-16(13-20(19)24-2)14-22-12-6-9-18(15-22)21-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,21H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYRPULOCDYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)

![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)
![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)